4-Hydrazinothieno[2,3-d]pyrimidine
Description
Structure
2D Structure
Properties
IUPAC Name |
thieno[2,3-d]pyrimidin-4-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-10-5-4-1-2-11-6(4)9-3-8-5/h1-3H,7H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZQIIZQFUXJNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=NC(=C21)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353074 | |
| Record name | 4-hydrazinothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14080-58-1 | |
| Record name | 4-hydrazinothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Hydrazinothieno 2,3 D Pyrimidine and Its Derivatives
Classical Synthetic Approaches
Traditional methods for assembling the thieno[2,3-d]pyrimidine (B153573) system are well-established, typically beginning with appropriately substituted thiophene (B33073) precursors. These routes often involve cyclocondensation reactions to form the fused pyrimidine (B1678525) ring.
The most common strategy for synthesizing thieno[2,3-d]pyrimidines involves building the pyrimidine ring onto a thiophene template. researchgate.netaun.edu.eg This approach leverages the availability of diverse thiophene starting materials. The key step is the formation of the two nitrogen-carbon bonds of the pyrimidine ring through cyclization reactions.
A prevalent and reliable method starts with 2-aminothiophene-3-carboxylate derivatives. researchgate.netnih.gov These substrates contain an amino group and an ester group in adjacent (vicinal) positions, which are perfectly poised for cyclization to form the thieno[2,3-d]pyrimidin-4(3H)-one core structure.
The general pathway involves two main steps:
Cyclization: The 2-aminothiophene-3-carboxylate is reacted with a reagent that provides the remaining atoms needed for the pyrimidine ring. For instance, heating with formamide (B127407) serves to cyclize the amino ester into the corresponding thieno[2,3-d]pyrimidin-4(3H)-one. nih.gov Alternatively, reaction with isothiocyanates yields thienylthiourea derivatives, which can be cyclized under basic conditions (e.g., alcoholic KOH) to produce 2-thioxo-thieno[2,3-d]pyrimidin-4-ones. nih.govresearchgate.net
Conversion to 4-Hydrazino derivative: The resulting thienopyrimidin-4-one is not the final product. To introduce the hydrazino group, the 4-oxo group is first converted into a better leaving group. This is typically achieved by chlorination with reagents like phosphoryl chloride (POCl₃) to yield the 4-chlorothieno[2,3-d]pyrimidine (B15048) intermediate. nih.gov Subsequent nucleophilic substitution of the 4-chloro group with hydrazine (B178648) hydrate (B1144303) furnishes the desired 4-hydrazinothieno[2,3-d]pyrimidine. nih.gov
| Starting Material | Reagent(s) for Cyclization | Intermediate Product |
| 2-Amino-3-ethoxycarbonyl-4,5-disubstituted thiophene | 1. Phenyl isothiocyanate2. Alcoholic KOH | 3-Phenyl-2-thioxo-thieno[2,3-d]pyrimidin-4-one |
| 2-Amino-3-carboethoxy-4,5-disubstituted thiophene | Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one |
| 2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene | Phenylthiourea (B91264), Microwave | 3-Ethoxycarbonyl-2-(3-phenylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene |
The formation of the pyrimidine ring often requires a reagent that can provide a single carbon atom, which becomes the C2 or C4 position of the pyrimidine. Various one-carbon source reagents are employed for this purpose. organic-chemistry.orgnih.gov When starting from a 2-aminothiophene-3-carboxamide, cyclization with reagents like triethyl orthoformate can yield the corresponding thieno[2,3-d]pyrimidin-4(3H)-one. researchgate.net Similarly, formamide can also act as a one-carbon source in the cyclization of 2-aminothiophene-3-carboxylates to give the 4-oxo derivatives. nih.gov These 4-oxo compounds are then converted to the 4-hydrazino target via the 4-chloro intermediate as previously described. nih.gov
The 4-hydrazino group of this compound is a reactive handle that allows for extensive derivatization. A common and straightforward reaction is its condensation with various aldehydes or ketones to form the corresponding hydrazones. mdpi.comresearchgate.net This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the carbonyl carbon of the aldehyde, followed by dehydration to form a stable C=N double bond, known as a hydrazone bridge. libretexts.orglibretexts.org
This synthetic route is highly valuable for creating large libraries of derivatives for biological screening. The reaction is typically carried out by refluxing the thienopyrimidine hydrazine and the aldehyde in a suitable solvent like methanol (B129727) or ethanol (B145695), sometimes with a catalytic amount of acid. mdpi.comresearchgate.net
A specific study detailed the synthesis of a novel hydrazone by reacting a thienopyrimidine acetohydrazide derivative with ninhydrin (B49086) in refluxing methanol, affording the product in high yield. mdpi.com
| Thienopyrimidine Hydrazine Derivative | Aldehyde/Keto Compound | Resulting Hydrazone Product |
| 2-(4-Oxo-5,6,7,8-tetrahydrobenzo aun.edu.egnih.govthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide | Ninhydrin | N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo aun.edu.egnih.govthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide mdpi.com |
| 1-Hydrazinophthalazine hydrochloride | 5-(4-Nitrophenyl)-2-furaldehyde | Corresponding 5-nitrofuryl hydrazone mdpi.com |
| Isoniazid | 5-(4-Nitrophenyl)-2-furaldehyde | Corresponding furan-based hydrazone mdpi.com |
Annulation of Pyrimidine Nucleus on Thiophene Ring
Modern Synthetic Strategies and Optimization
While classical methods are robust, modern synthetic chemistry seeks to improve efficiency, yield, and molecular diversity. This often involves the use of more complex starting materials or more efficient reaction conditions.
A highly effective strategy involves the use of bifunctional thiophene derivatives, such as 2-amino-3-cyanothiophenes. nih.govnih.gov These starting materials possess two distinct reactive groups—an amine and a nitrile—that can be manipulated to construct the pyrimidine ring.
One modern approach involves a Dimroth rearrangement. For example, a 2-amino-3-cyanothiophene can be reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an intermediate N,N-dimethylmethanimidamide. This intermediate then undergoes a condensation and rearrangement reaction with anilines or other amines to yield the final N-substituted 4-aminothieno[2,3-d]pyrimidine derivatives. scielo.br To obtain the target 4-hydrazino compound, hydrazine would be used in place of an aniline (B41778) in the final step.
Modern optimization techniques, such as the use of microwave irradiation, have also been applied to classical reactions. For instance, the condensation of 2-aminothiophene-3-carboxylates with phenylthiourea to form thienylthiourea precursors can be significantly accelerated, leading to higher yields in shorter reaction times compared to conventional heating. nih.gov
| Bifunctional Thiophene | Reagent 1 | Reagent 2 | Product Type |
| 2-Amino-3-cyanothiophene | DMF-DMA | Substituted Aniline | 4-Anilino-thieno[2,3-d]pyrimidine scielo.br |
| 2-Amino-3-cyanothiophene | Triethyl orthoformate | Ethylenediamine | 3-Amino-ethyl-4-imino-thieno[2,3-d]pyrimidine mdpi.com |
Synthesis from Methyl 3-amino-2-thiophenecarboxylate
A common and versatile starting material for the synthesis of the thieno[2,3-d]pyrimidine scaffold is methyl 2-aminothiophene-3-carboxylate. atlantis-press.comatlantis-press.com This approach involves a multi-step process that begins with the cyclization of the thiophene derivative to form the pyrimidine ring, followed by functional group manipulations to introduce the hydrazino moiety.
The general synthetic route can be outlined as follows:
Condensation Reaction: Methyl 2-aminothiophene-3-carboxylate is reacted with formamidine (B1211174) acetate (B1210297) in a condensation reaction to yield thieno[2,3-d]pyrimidin-4-ol. atlantis-press.com This step establishes the core bicyclic ring system.
Chlorination: The resulting thieno[2,3-d]pyrimidin-4-ol is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to produce 4-chlorothieno[2,3-d]pyrimidine. atlantis-press.com
Nucleophilic Substitution: The final step involves a nucleophilic substitution reaction where the 4-chloro derivative is treated with hydrazine hydrate. This displaces the chlorine atom and introduces the desired hydrazino group at the 4-position, yielding this compound. nih.gov
This synthetic sequence is adaptable, and by using substituted methyl 2-aminothiophene-3-carboxylates, a variety of derivatives can be prepared. For instance, starting with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate leads to the corresponding tetrahydrobenzo-fused thieno[2,3-d]pyrimidine derivatives. nih.gov
Table 1: Key Reactions in the Synthesis from Methyl 3-amino-2-thiophenecarboxylate
| Step | Reactants | Reagents | Product | Reference |
| 1 | Methyl 2-aminothiophene-3-carboxylate | Formamidine acetate | Thieno[2,3-d]pyrimidin-4-ol | atlantis-press.com |
| 2 | Thieno[2,3-d]pyrimidin-4-ol | Phosphorus oxychloride (POCl₃) | 4-Chlorothieno[2,3-d]pyrimidine | atlantis-press.com |
| 3 | 4-Chlorothieno[2,3-d]pyrimidine | Hydrazine hydrate | This compound | nih.gov |
| 4 | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Formamide | 5,6,7,8-Tetrahydro-3H-benzo nih.govacgpubs.orgthieno[2,3-d]pyrimidin-4-one | mdpi.com |
| 5 | 5,6,7,8-Tetrahydro-3H-benzo nih.govacgpubs.orgthieno[2,3-d]pyrimidin-4-one | POCl₃ | 4-Chloro-5,6,7,8-tetrahydrobenzo nih.govacgpubs.orgthieno[2,3-d]pyrimidine | mdpi.com |
Regioselective Synthesis and Control
Regioselectivity is a critical aspect in the synthesis of thieno[2,3-d]pyrimidine derivatives, particularly when multiple reactive sites are present on the starting materials or intermediates. The control of regioselectivity ensures that the desired isomer is formed preferentially.
In the synthesis of pyrazolo[3,4-d]pyrimidine-based carbocyclic nucleosides, which are structurally related to thienopyrimidines, regioselectivity was a key challenge. nih.gov Theoretical investigations using molecular mechanics (MM) and quantum mechanics (QM) were employed to predict the thermodynamic and kinetic stability of different isomers, guiding the experimental conditions to favor the desired regioisomer. nih.gov This approach of using computational analysis to predict and then experimentally verify regioselectivity can be applied to the synthesis of complex this compound derivatives.
The choice of reactants and reaction conditions plays a crucial role in directing the regiochemical outcome. For example, the reaction of 2-amino-3-cyanothiophene derivatives with formic acid leads to the formation of thieno[2,3-d]pyrimidin-4-ones, where the cyano group is first hydrolyzed to an amide before cyclization. nih.gov In contrast, using formamide can lead to the formation of the 4-amino analogue directly. nih.gov
Synthesis of Specific Analogs (e.g., 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine)
The synthesis of specific analogs of this compound, such as those with substituents on the thiophene ring, follows the general principles outlined above, starting from appropriately substituted thiophene precursors.
For the synthesis of a hypothetical compound like 6-ethyl-4-hydrazinothieno[2,3-d]pyrimidine, one would start with a 2-amino-5-ethylthiophene-3-carboxylate or a related precursor. The synthetic sequence would then proceed through the formation of the 6-ethyl-thieno[2,3-d]pyrimidin-4-ol, followed by chlorination and subsequent hydrazinolysis.
A relevant example is the synthesis of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, which involves a multi-component Biginelli condensation followed by cyclization. mdpi.com While this leads to a different heterocyclic system, the principle of using substituted building blocks to construct a complex, substituted heterocyclic framework is directly applicable.
The synthesis of various substituted thieno[2,3-d]pyrimidines has been reported, demonstrating the versatility of these synthetic routes. For instance, 6-substituted 5-amino-4-methylthio-2-phenylthieno[2,3-d]pyrimidines have been prepared from 4-methylthio-2-phenyl-6-imino-6H-1,3-thiazin-5-carbonitrile hydroperchlorates. researchgate.net
Green Chemistry Approaches in Synthesis (Anticipated)
While specific green chemistry methodologies for the synthesis of this compound are not extensively detailed in the provided search results, the broader field of pyrimidine synthesis is increasingly adopting green chemistry principles. rasayanjournal.co.inresearchgate.net It is anticipated that these approaches will be applied to the synthesis of thienopyrimidine derivatives to improve efficiency and reduce environmental impact.
Key green chemistry strategies that could be implemented include:
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds, including thienopyrimidines. mdpi.com This technique offers a more energy-efficient alternative to conventional heating.
Ultrasonic Synthesis: The use of ultrasound can enhance reaction rates and yields, particularly in heterogeneous reactions. researchgate.net This method could be applied to various steps in the synthesis of this compound.
Catalysis: The development of efficient and recyclable catalysts can minimize waste and improve the atom economy of synthetic processes. researchgate.net This includes the use of solid acid catalysts or organocatalysts.
Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or using greener solvents like water or ionic liquids, can significantly reduce the environmental footprint of a synthesis. rasayanjournal.co.inresearchgate.net
Multicomponent Reactions (MCRs): MCRs, where three or more reactants are combined in a single step to form a complex product, are highly efficient and atom-economical. rasayanjournal.co.in Designing an MCR for the synthesis of the thieno[2,3-d]pyrimidine core would be a significant advancement in green synthesis.
The application of these green chemistry principles is expected to lead to more sustainable and environmentally friendly methods for the production of this compound and its derivatives in the future.
Chemical Transformations and Derivatization of 4 Hydrazinothieno 2,3 D Pyrimidine
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone of the derivatization of 4-hydrazinothieno[2,3-d]pyrimidine, enabling the facile synthesis of fused heterocyclic systems. These reactions typically involve the reaction of the hydrazino moiety with bifunctional electrophiles.
The reaction of this compound with various one-carbon electrophiles provides a direct route to the fused 1,2,4-triazole (B32235) ring system, yielding thieno[2,3-d] usp.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidines. For instance, treatment with carboxylic acids or their derivatives, such as orthoesters, results in the formation of a new five-membered triazole ring fused to the pyrimidine (B1678525) ring. These reactions underscore the utility of the hydrazino group in constructing complex heterocyclic architectures.
A general scheme for this transformation involves the initial acylation of the hydrazino group, followed by an intramolecular cyclization and dehydration to afford the aromatic triazole ring. The specific reagents and conditions can be tailored to introduce various substituents onto the newly formed triazole ring.
Table 1: Synthesis of 1,2,4-Triazolothieno[2,3-d]pyrimidine Derivatives
| Reagent | Product | Notes |
|---|---|---|
| Formic Acid | thieno[2,3-d] usp.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidine | Leads to an unsubstituted triazole ring. |
| Acetic Anhydride | 3-methylthieno[2,3-d] usp.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidine | Introduces a methyl group onto the triazole ring. |
The synthesis of pyrazole (B372694) rings fused to the thieno[2,3-d]pyrimidine (B153573) core can be achieved through the reaction of the 4-hydrazino derivative with 1,3-dielectrophilic species, such as β-ketoesters or diketones. For example, the reaction of 2-hydrazino-thieno[2,3-d]pyrimidines with acetylacetone (B45752) or ethyl acetoacetate (B1235776) leads to the formation of pyrazolylthieno[2,3-d]pyrimidines. nih.gov This transformation proceeds via an initial condensation to form a hydrazone, which then undergoes an intramolecular cyclization to furnish the pyrazole ring.
These pyrazolopyrimidine derivatives are of interest due to their structural analogy to purine (B94841) bases, suggesting potential applications in the development of kinase inhibitors and other biologically active molecules.
Table 2: Reagents for Pyrazolopyrimidine Synthesis
| Reagent | Resulting Fused Ring System |
|---|---|
| Acetylacetone | Dimethyl-substituted pyrazole |
| Ethyl Acetoacetate | Methyl-substituted pyrazolone |
Reactions Leading to C-Nucleosides
The thieno[2,3-d]pyrimidine scaffold serves as a bioisostere for naturally occurring purines, making its nucleoside derivatives compounds of significant interest. The synthesis of C-nucleosides, where the sugar moiety is attached to the heterocyclic base via a carbon-carbon bond, can be envisioned starting from a suitably functionalized this compound. While direct conversion from the hydrazino compound is less common, the general strategies for C-nucleoside synthesis can be applied to this heterocyclic system.
One approach involves the construction of the pyrimidine ring onto a sugar derivative that already contains a thiophene (B33073) precursor. Alternatively, a pre-formed thieno[2,3-d]pyrimidine can be functionalized at the appropriate carbon position with a reactive group that allows for the coupling with a protected sugar derivative. The synthesis of thieno[2,3-d]pyrimidine nucleosides related to cytidine (B196190) and uridine (B1682114) has been reported, highlighting the potential of this heterocyclic system in nucleoside chemistry.
Nitrosation Reactions
The reaction of hydrazino groups with nitrous acid is a well-established transformation that typically leads to the formation of azides. In the case of this compound, treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, is expected to yield the corresponding 4-azidothieno[2,3-d]pyrimidine. This azide (B81097) derivative can then undergo an intramolecular cyclization to form a fused tetrazole ring, resulting in the formation of tetrazolo[1,5-c]thieno[2,3-e]pyrimidine. This transformation provides a facile route to another important class of fused heterocyclic compounds. The oxidation of hydrazines can also be a potential source of nitrosamines. usp.org
Mannich Base Formation
The hydrazino group in this compound is susceptible to aminomethylation via the Mannich reaction. This reaction involves the condensation of the hydrazino compound with formaldehyde (B43269) and a primary or secondary amine. The resulting Mannich bases can serve as valuable intermediates for further synthetic modifications. For instance, the reaction of 2-aminothiophenes with formaldehyde and an amine can lead to the construction of the thieno[2,3-d]pyrimidine core system. This suggests that the pre-existing 4-hydrazino derivative could similarly undergo Mannich reactions to introduce aminomethyl substituents.
Other Notable Chemical Reactivity
The versatile reactivity of the 4-hydrazino group extends beyond cyclocondensation and nitrosation reactions. It can readily react with a variety of electrophiles to yield a range of derivatives.
Hydrazone Formation: Reaction with aldehydes and ketones affords the corresponding hydrazones. These derivatives are often stable, crystalline compounds and can be used for characterization or as intermediates for further transformations.
Reaction with Isothiocyanates: Treatment with isothiocyanates leads to the formation of thiosemicarbazide (B42300) derivatives. These can be subsequently cyclized to yield fused thiadiazole or triazole systems.
Reaction with Carbon Disulfide: In the presence of a base, this compound can react with carbon disulfide to form a dithiocarbazate intermediate, which can then be cyclized to afford fused 1,3,4-thiadiazole (B1197879) derivatives.
Advanced Spectroscopic Analysis and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 4-Hydrazinothieno[2,3-d]pyrimidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous structural elucidation.
¹H-NMR Analysis of Chemical Shifts and Coupling Constants
The proton NMR (¹H-NMR) spectrum of this compound is expected to show distinct signals corresponding to the protons on the thieno[2,3-d]pyrimidine (B153573) core and the hydrazino substituent. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons on aromatic and heteroaromatic rings generally appear in the downfield region (higher ppm values) due to the deshielding effect of the ring currents. libretexts.orgyoutube.com
In the thieno[2,3-d]pyrimidine ring system, the two protons on the thiophene (B33073) ring (H-5 and H-6) would likely appear as doublets, a result of coupling to each other. Their exact chemical shifts would be influenced by the electron-withdrawing nature of the fused pyrimidine (B1678525) ring. For comparison, the protons on a simple pyrimidine ring appear at approximately δ 9.27, 8.78, and 7.70 ppm. rsc.org The protons of the hydrazino group (-NHNH₂) would present as broad singlets, and their chemical shifts can be variable and are often concentration and solvent-dependent. The NH proton of a hydrazone group, for instance, has been observed at δ 12.39 ppm in a related pyrimidine derivative. nih.gov
Table 1: Anticipated ¹H-NMR Chemical Shifts for this compound
| Proton | Anticipated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.0 - 8.5 | Singlet | - |
| H-5 | ~7.0 - 7.5 | Doublet | ~5.0 - 6.0 |
| H-6 | ~7.5 - 8.0 | Doublet | ~5.0 - 6.0 |
| -NH- | Variable (broad) | Singlet | - |
| -NH₂ | Variable (broad) | Singlet | - |
¹³C-NMR for Carbon Framework Characterization (Anticipated)
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the atoms they are bonded to.
The carbon atoms of the pyrimidine ring are expected to be significantly deshielded and appear at lower field (higher ppm values) due to the influence of the two nitrogen atoms. In related pyridopyrimidine derivatives, carbon signals have been assigned in the range of δ 110-160 ppm. nih.gov The carbons of the thiophene ring would likely resonate at intermediate values. The specific anticipated shifts would require either experimental data or high-level computational modeling.
Table 2: Anticipated ¹³C-NMR Chemical Shift Ranges for this compound
| Carbon Atom | Anticipated Chemical Shift (δ, ppm) |
| C-2 | 145 - 155 |
| C-4 | 155 - 165 |
| C-4a | 110 - 120 |
| C-5 | 120 - 130 |
| C-6 | 125 - 135 |
| C-7a | 160 - 170 |
2D NMR Techniques for Structural Confirmation (Anticipated)
To definitively assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are crucial. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: This experiment would reveal the coupling relationships between protons, for instance, confirming the adjacency of H-5 and H-6 on the thiophene ring.
HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a carbon signal based on the chemical shift of its attached proton.
Mass Spectrometry (MS)
Mass spectrometry is a vital technique for determining the molecular weight of a compound and can also provide structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination (Anticipated)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This allows for the determination of the elemental formula of this compound, as the exact mass is unique to its specific combination of carbon, hydrogen, nitrogen, and sulfur atoms. This technique is invaluable for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers. For the molecular formula C₆H₆N₄S, the expected exact mass would be calculated and compared to the experimental value.
Fragmentation Pattern Analysis for Structural Insights
In electron impact mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" of the molecule's structure.
The fragmentation of thieno[2,3-d]pyrimidine derivatives would likely involve initial cleavages related to the substituents and subsequent fragmentation of the heterocyclic core. For this compound, an initial loss of the hydrazino group (•N₂H₃) or ammonia (B1221849) (NH₃) could be expected. The stability of the fused thienopyrimidine ring system would likely result in characteristic fragment ions corresponding to the intact ring or its major substructures. sapub.org Analysis of these fragments helps to piece together the original structure and confirm the identity of the compound. A common fragmentation pathway for pyrimidine derivatives involves the loss of HCN or related small molecules from the ring. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an indispensable technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific bonds. For this compound, the IR spectrum provides direct evidence for the presence of the hydrazino (-NHNH2) group, the thieno[2,3-d]pyrimidine core, and other characteristic structural features.
The IR spectrum of this compound can be analyzed by examining specific regions corresponding to the stretching and bending vibrations of its constituent functional groups. While the exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull) and the specific electronic environment of the molecule, characteristic absorption bands are expected in distinct regions of the spectrum.
The hydrazino group is particularly prominent in the IR spectrum. The N-H stretching vibrations of the primary amine (-NH2) and the secondary amine (-NH-) parts of the hydrazino moiety typically appear as multiple bands in the high-frequency region, generally between 3100 and 3400 cm⁻¹. For instance, in related dihydrazone pyrimidine derivatives, N-H stretching vibrations are observed in the 3191–3299 cm⁻¹ range mdpi.com. Similarly, other related pyrimidine structures show distinct bands for NH2 and NH groups; for example, some pyrano[2,3-d]pyrimidine derivatives exhibit NH2 bands at approximately 3420 cm⁻¹ and 3365 cm⁻¹, with separate NH bands appearing around 3256 cm⁻¹ and 3163 cm⁻¹ nih.gov. The N-H bending vibration of the amino group is also a key diagnostic feature, typically found in the 1600–1650 cm⁻¹ region.
The fused heterocyclic ring system, consisting of a thiophene ring fused to a pyrimidine ring, also gives rise to a series of characteristic absorption bands. The C=N stretching vibration within the pyrimidine ring is expected to produce a strong absorption band in the range of 1525–1598 cm⁻¹ mdpi.com. Aromatic C=C stretching vibrations from both the pyrimidine and thiophene rings typically appear in the 1400–1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons on the heterocyclic rings are generally observed around 3000–3100 cm⁻¹. Furthermore, the C-S bond of the thiophene ring will have its own characteristic, though often weaker, absorptions.
The table below summarizes the expected key IR absorption bands for this compound based on the analysis of its functional groups and data from similar structures.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydrazino (-NHNH₂) | N-H Stretch (asymmetric & symmetric) | 3200 - 3400 |
| Hydrazino (-NHNH₂) | N-H Bend | 1600 - 1650 |
| Pyrimidine Ring | C=N Stretch | 1525 - 1598 |
| Thienopyrimidine Core | Aromatic C=C Stretch | 1400 - 1600 |
| Thienopyrimidine Core | Aromatic C-H Stretch | 3000 - 3100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals (usually π or non-bonding, n) to higher energy anti-bonding orbitals (π*). The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's conjugated system.
For this compound, the fused aromatic system of the thienopyrimidine core, extended by the auxochromic hydrazino group, is expected to give rise to distinct absorption bands in the UV region. The spectrum is anticipated to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the conjugated π-system of the thienopyrimidine rings. The n → π* transitions, usually of lower intensity, are due to the excitation of non-bonding electrons from the nitrogen and sulfur atoms into the anti-bonding π* orbitals.
Studies on related pyrimidine derivatives have shown absorption maxima (λmax) in the UV range. For example, a complex pyrimidine derivative was found to have a λmax at 275 nm nih.govnih.gov. The UV-Vis spectra of 4,6-dihydrazone pyrimidine derivatives are typically recorded in the 200–400 nm range mdpi.com. The parent compound, thieno[2,3-d]pyrimidin-4-one, also shows characteristic UV-Vis absorption researchgate.net. The presence of the electron-donating hydrazino group on the thieno[2,3-d]pyrimidine scaffold is likely to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted parent compound, due to the extension of the conjugated system.
The table below outlines the anticipated UV-Vis spectral data for this compound, detailing the types of electronic transitions expected.
| Chromophore | Electronic Transition | Expected Absorption Range (nm) |
| Thienopyrimidine Core | π → π | 250 - 350 |
| N, S Heteroatoms | n → π | 300 - 400 |
The specific λmax values and molar absorptivity coefficients (ε) would need to be determined experimentally by dissolving the compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and recording the spectrum.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Hydrazinothieno[2,3-d]pyrimidine, DFT calculations would provide valuable information about its geometry, electronic properties, and reactivity.
Detailed studies providing the optimized molecular geometry, including specific bond lengths, bond angles, and dihedral angles for this compound, are not extensively available in the public domain. Such data, typically generated using a basis set like B3LYP/6-31G, would be essential for a precise understanding of the molecule's three-dimensional structure.
A comprehensive electronic structure analysis of this compound, which would include Mulliken charges and molecular electrostatic potential (MEP) maps, is not readily found in published literature. This type of analysis would reveal the charge distribution across the molecule and identify electrophilic and nucleophilic sites, offering insights into its intermolecular interactions.
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. Specific calculations determining the HOMO-LUMO energy gap for this compound have not been specifically reported. Generally, a smaller HOMO-LUMO gap suggests higher reactivity.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are instrumental in understanding potential ligand-protein interactions.
Studies have utilized this compound in molecular docking screens, notably as a "decoy" molecule. nih.gov In the context of virtual screening, decoys are compounds that are structurally similar to known ligands but are experimentally shown to be inactive. The inclusion of this compound in decoy sets for targets such as the L99A and M102Q mutants of T4 lysozyme (B549824) suggests that while it may have been predicted to bind, it failed to do so experimentally under the tested conditions. nih.gov This highlights the challenges in distinguishing true binders from non-binders and the importance of subtle molecular features in determining binding. nih.gov The specific ligand-protein interactions and binding modes that led to its classification as a decoy are not detailed, but its use in these studies is crucial for refining scoring functions in docking algorithms. nih.gov
The prediction of binding affinities for this compound is intrinsically linked to its use as a decoy molecule in docking studies. nih.gov While specific predicted binding affinity values (e.g., in kcal/mol) are not provided in the available literature, its role as a false positive indicates that initial computational predictions may have suggested a favorable binding affinity that was not confirmed by experimental assays. nih.gov This discrepancy is a common challenge in drug discovery and underscores the need for careful experimental validation of in silico predictions. nih.gov
Molecular Dynamics Simulations (Anticipated)
Molecular dynamics (MD) simulations are a powerful computational method used to simulate the physical movements of atoms and molecules. While specific MD studies focusing solely on this compound are not yet prevalent in published literature, the application of this technique to the broader class of thieno[2,3-d]pyrimidine (B153573) derivatives allows for an informed anticipation of its utility.
It is anticipated that MD simulations would be employed to investigate the interaction of this compound and its derivatives with biological targets, such as protein kinases or enzymes. These simulations can provide detailed, time-resolved information on the stability of the ligand-receptor complex, conformational changes, and the specific intermolecular interactions that govern binding affinity. By placing the compound in a simulated physiological environment, researchers can observe its dynamic behavior, which is crucial for understanding the mechanisms of action at a molecular level. Often coupled with molecular docking studies, MD simulations serve to refine and validate the predicted binding modes and energies, offering a more dynamic and realistic picture than static models can provide. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. researchgate.net For the thieno[2,3-d]pyrimidine scaffold, three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in identifying key structural features that influence their biological potency.
One such study focused on a series of forty-seven thieno[2,3-d]pyrimidine derivatives as inhibitors of triple-negative breast cancer. researchgate.net The goal was to build robust models to guide the design of new, more potent inhibitors.
3D-QSAR Model Development:
Dataset Preparation: A series of compounds with known inhibitory activities was selected. This set was then divided into a training set (to build the models) and a test set (to validate the models' predictive power). researchgate.net
Molecular Modeling and Alignment: The 3D structures of the compounds were generated and aligned based on a common core structure. This alignment is a critical step to ensure that the variations in the molecular fields are directly comparable.
CoMFA and CoMSIA: In CoMFA, the steric and electrostatic fields around the aligned molecules are calculated and correlated with biological activity. CoMSIA extends this by considering additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. researchgate.net
Model Validation: The statistical reliability of the generated models was confirmed through internal validation (leave-one-out cross-validation) and external validation using the test set. researchgate.net
The results from a representative 3D-QSAR study on thieno[2,3-d]pyrimidine derivatives are summarized below. researchgate.net The high values for the cross-validated correlation coefficient (q²) and the determination coefficient (r²) indicate statistically robust models with good predictive capability. researchgate.net
| Model | q² (Cross-validated correlation coefficient) | r² (Determination coefficient) | Field Contributions |
|---|---|---|---|
| CoMFA | 0.818 | 0.917 | Steric and Electrostatic |
| CoMSIA | 0.801 | 0.897 | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor |
These QSAR models provide valuable insights, highlighting regions where modifications to the this compound scaffold could enhance biological activity. For instance, the contour maps generated from these analyses can pinpoint areas where bulky groups, electronegative substituents, or hydrogen bond donors/acceptors would be favorable or unfavorable. researchgate.net
Analysis of Aromaticity Using Indices (e.g., HOMA)
Aromaticity is a fundamental concept in chemistry that relates to the electronic delocalization and stability of cyclic molecules. researchgate.netresearchgate.net The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric index to quantify aromaticity. nih.gov It evaluates the deviation of bond lengths within a ring from an optimal value, assumed to be that of a fully aromatic system like benzene. nih.gov A HOMA value of 1 indicates a fully aromatic system, while a value of 0 suggests a non-aromatic, Kekulé-like structure. nih.gov
For heterocyclic systems like thieno[2,3-d]pyrimidine, the original HOMA parametrization can be less accurate. Therefore, modified versions such as the HOMA for Heterocycle Electron Delocalization (HOMHED) have been proposed, which use reference bond lengths derived specifically for various types of heteroatomic bonds (e.g., C-C, C-N, C-S). bohrium.com
An analysis of the aromaticity of the this compound core would involve calculating the HOMA index for both the pyrimidine (B1678525) and the thiophene (B33073) rings separately.
Thiophene Ring: The five-membered thiophene ring is considered an aromatic heterocycle. Its HOMA value would reflect the degree of π-electron delocalization across its C-C and C-S bonds. Generally, five-membered heterocycles are less aromatic than six-membered ones. bohrium.com
Pyrimidine Ring: The six-membered pyrimidine ring, containing two nitrogen atoms, also possesses aromatic character. Its HOMA value would be determined by the lengths of its C-C and C-N bonds. bohrium.com
Biological Activities and Therapeutic Potential
Anticancer and Kinase Inhibition Studies
The anticancer properties of 4-hydrazinothieno[2,3-d]pyrimidine derivatives are prominently linked to their ability to inhibit protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer.
Inhibition of Specific Protein Kinases (e.g., Src Family Tyrosine Kinases, CDK4)
Derivatives of the thieno[2,3-d]pyrimidine (B153573) scaffold have been identified as potent inhibitors of several protein kinases implicated in cancer progression.
Cyclin-Dependent Kinase 4 (CDK4): A series of novel thieno[2,3-d]pyrimidin-4-yl hydrazone analogues were designed and evaluated as inhibitors of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle. nih.gov The optimization of these compounds, particularly focusing on the heteroaryl moiety at the hydrazone, led to the identification of potent and selective CDK4 inhibitors. nih.gov The related pyrrolo[2,3-d]pyrimidine scaffold has also been extensively studied for CDK inhibition, with some derivatives showing strong inhibitory activity against CDK9 and efficacy in pancreatic cancer models. nih.gov
Src Family Tyrosine Kinases (SFKs): While direct inhibition studies on this compound itself are limited, related pyrimidine-based scaffolds have shown significant activity against SFKs. For instance, pyrazolo-pyrimidine compounds are known potent inhibitors of Src-family kinases. nih.gov Furthermore, new pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against SFK members like Fyn, Lyn, and c-Src. nih.gov One compound, N-((2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl)-4-(3,4-dimethoxyphenyl)butanamide, was identified as a non-selective inhibitor of Fyn, Lyn, and c-Src. nih.gov
Other Kinases: Research has also explored the inhibition of other kinases. Thieno[2,3-d]pyrimidine derivatives have been developed as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a vital target in cancer therapy. nih.govnih.gov Additionally, related pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of p21-activated kinase 4 (PAK4), which is overexpressed in various cancers. nih.gov
Mechanism of Action in Cancer Cells (e.g., Cell Cycle Arrest, DNA Replication Inhibition)
The anticancer effects of thieno[2,3-d]pyrimidine derivatives are executed through several cellular mechanisms, primarily leading to the cessation of cancer cell proliferation and induction of cell death.
Cell Cycle Arrest: A prominent mechanism is the induction of cell cycle arrest. One thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was found to suppress the proliferation of non-small cell lung cancer cells by causing cell cycle arrest through the deactivation of the mitogen-activated protein kinase (MAPK) pathway. nih.govresearchgate.net Another study on a specific thieno[2,3-d]pyrimidine derivative, compound 7a, demonstrated its ability to arrest the growth of HepG2 cells in the S and G2/M phases of the cell cycle. nih.gov Similarly, certain 2-alkyl-4-amino-thieno[2,3-d]pyrimidines caused cell cycle arrest in the G2 stage for MDA-MB-231 breast cancer cells and in the G1 stage for the estrogen-positive MCF-7 cell line. nih.gov
Apoptosis Induction: The induction of programmed cell death, or apoptosis, is another key mechanism. A thieno[2,3-d]pyrimidine derivative known as THTMP was found to activate caspase 3 and caspase 9, which are crucial enzymes in the apoptotic pathway. researchgate.net Treatment with this compound led to 33% of cancer cells entering the late apoptotic stage after 24 hours. researchgate.net Similarly, a related pyrido[2,3-d]pyrimidine (B1209978) derivative was shown to induce apoptosis by promoting caspase-3 activation and DNA fragmentation. nih.gov
Cytotoxicity against Cancer Cell Lines (e.g., Hep-G2)
Derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines.
Notably, a derivative identified as 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one showed broad cytotoxic activity across numerous cancer cell lines, with the melanoma cell line MDA-MB-435 being particularly sensitive. mdpi.comnih.govresearchgate.net Another study highlighted a thieno[2,3-d]pyrimidine derivative (compound 7a) that significantly inhibited the growth of both liver cancer (HepG2) and prostate cancer (PC3) cells. nih.gov The cytotoxicity of 1,3,4-thiadiazolium derivatives, which can be considered structurally related, was found to be selective for HepG2 cells, inducing cell death with characteristics of apoptosis while not affecting non-tumoral liver cells. plos.org
Antimicrobial Activity
The this compound scaffold is also a promising platform for the development of new antimicrobial agents to combat drug-resistant pathogens. researchgate.netnih.govnih.govnih.gov
Antibacterial Efficacy
Several studies have reported the potent antibacterial properties of thieno[2,3-d]pyrimidine derivatives. A series of novel 4-substituted thieno[2,3-d]pyrimidines demonstrated promising inhibitory capabilities against various pathogenic bacteria. nih.gov Another study focused on thieno[2,3-d]pyrimidinedione derivatives, finding two compounds with potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and -resistant S. aureus (VISA, VRSA), and vancomycin-resistant enterococci (VRE). nih.gov The hydrazide-hydrazone moiety itself is recognized for its broad spectrum of biological properties, including antimicrobial effects. nih.gov
Antifungal Efficacy
The antifungal potential of pyrimidine-based compounds, including those with a thieno[2,3-d]pyrimidine core, has also been an area of active investigation. Hydrazone derivatives, in particular, have been shown to possess antifungal activities. nih.gov For instance, related pyrido[2,3-d]pyrimidine derivatives have exhibited moderate to strong antifungal activity, with MIC values ranging from 1.95 to 15.63 µg/mL. nih.gov Studies on pyrimidine (B1678525) thiol derivatives have also demonstrated antifungal action against pathogenic fungi like Aspergillus niger and Candida albicans. ekb.eg The development of resistance to common azole antifungals has spurred research into novel structures like hydrazone-pyrimidinetrione analogs as potential new therapies targeting different fungal pathways. nih.gov
Antiviral Efficacy
Thieno[2,3-d]pyrimidine derivatives have demonstrated notable potential as antiviral agents. Research into nucleoside analogues of this scaffold has yielded compounds with activity against specific viral strains. For instance, certain cyclic and acyclic nucleosides of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit Herpes Simplex Virus type-1 (HSV-1) and Hepatitis-A virus (HAV). nih.gov One particular compound from this series exhibited a pronounced effect against HSV-1, although none of the tested compounds showed activity against HAV. nih.gov
Further studies on related heterocyclic systems underscore the antiviral potential of the broader pyrimidine family. For example, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as promising antiviral agents against flaviviruses such as Zika Virus (ZIKV) and Dengue Virus (DENV). mdpi.com Similarly, certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives, particularly those with amino-indane or tetrahydronaphthalene substitutions, have shown intriguing antiviral activity against human coronaviruses HCoV-229E and HCoV-OC43. mdpi.com
| Compound Class | Virus | Activity |
| Thieno[2,3-d]pyrimidine nucleosides | Herpes Simplex Virus-1 (HSV-1) | Significant inhibitory effect nih.gov |
| Thieno[2,3-d]pyrimidine nucleosides | Hepatitis-A Virus (HAV) | No activity observed nih.gov |
| 7H-Pyrrolo[2,3-d]pyrimidines | Zika Virus (ZIKV), Dengue Virus (DENV) | Promising antiviral agents mdpi.com |
| Pyrimido[4,5-d]pyrimidines | Human Coronavirus (HCoV-229E, HCoV-OC43) | Intriguing antiviral activity mdpi.com |
Anti-inflammatory Properties
Derivatives of the thieno[2,3-d]pyrimidine skeleton are recognized for their anti-inflammatory capabilities. scielo.br The anti-inflammatory potential of these compounds is often attributed to their structural similarity to known anti-inflammatory agents and their ability to inhibit key enzymes in the inflammatory cascade. nih.govnih.gov
A standard preclinical model for assessing acute inflammation is the carrageenan-induced rat paw edema test. In this assay, the injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by swelling (edema). nih.gov The efficacy of a potential anti-inflammatory drug is measured by its ability to reduce this swelling over time compared to a control group.
Several studies have utilized this model to evaluate thieno[2,3-d]pyrimidine derivatives. Newly synthesized compounds based on this scaffold have demonstrated significant anti-inflammatory activity, in some cases comparable to standard drugs like indomethacin (B1671933). nih.gov For example, polysubstituted pyrimidines have been shown to be effective in this model, with the most potent compounds suppressing carrageenan-induced rat paw edema by 36% and 46%. nih.gov The mechanism for some pyrimidine derivatives is linked to the inhibition of enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and cyclooxygenase-2 (COX-2), which are crucial mediators of inflammation. nih.govnih.gov
| Compound Type | Animal Model | Key Finding |
| Thieno[2,3-d]pyrimidine derivatives | Carrageenan-induced rat paw edema | Showed anti-inflammatory activity comparable to indomethacin nih.gov |
| Polysubstituted pyrimidines | Carrageenan-induced rat paw edema | Suppressed edema by up to 46% nih.gov |
| Pyrimidin-2-amines | Carrageenan-induced paw edema in mice | Certain derivatives showed efficient anti-inflammatory activity researchgate.net |
Other Pharmacological Activities
Beyond antiviral and anti-inflammatory effects, the this compound scaffold and its derivatives have been investigated for a range of other biological activities.
Thieno[2,3-d]pyrimidine derivatives have shown significant promise as antiprotozoal agents. A study focusing on novel thieno[2,3-d]pyrimidin-4(3H)-ones containing a benzimidazole (B57391) ring reported potent activity against Trichinella spiralis and Lamblia muris (a protozoan closely related to Giardia lamblia). nih.gov In in-vitro tests, these compounds exhibited higher activity against T. spiralis than the reference drug albendazole. nih.gov Furthermore, in vivo studies in mice infected with L. muris demonstrated 100% effectiveness for several of the synthesized compounds after a five-day treatment course. nih.gov Specifically, compound 22 (2-[2-(5-nitro-1H-benzimidazol-1-yl)ethyl]-5,6,7,8-tetrahydro scielo.brbenzothieno[2,3-d]pyrimidin-4(3H)-one) showed 95% activity against T. spiralis within 24 hours at a 5 mg/kg dose. nih.gov
Derivatives of pyrimidine and its fused heterocyclic systems, such as thieno[2,3-d]pyrimidine, have been investigated for their potential to lower blood pressure. nih.govnih.gov Research into new pyrimidine derivatives has identified compounds that cause a significant decrease in mean arterial blood pressure in animal models. researchgate.net For example, a series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives were evaluated in spontaneously hypertensive rats, with some compounds demonstrating the ability to lower blood pressure in a gradual and sustained manner. nih.gov The mechanism of action for some of these compounds is linked to calcium channel blockade, a well-established approach for managing hypertension. researchgate.net
Immunological/Allergic Disease Treatment Potential
The thieno[2,3-d]pyrimidine core has been identified as a promising scaffold for the development of agents to treat immunological and allergic conditions. Certain derivatives have demonstrated significant antiallergenic properties, primarily through the modulation of mast cell responses. Mast cells play a pivotal role in the inflammatory cascade of allergic reactions by releasing histamine (B1213489) and other mediators.
A notable series of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives has been synthesized and evaluated for its potential in treating allergic hypersensitivity. nih.gov These compounds have shown oral activity in preclinical models, such as the rat passive cutaneous anaphylaxis (PCA) test. nih.gov The research indicated that these derivatives can inhibit the release of histamine from rat peritoneal mast cells in vitro. nih.gov Furthermore, they were effective in preventing allergen-induced bronchospasm in rats, a key feature of allergic asthma. nih.gov The effectiveness of these compounds is influenced by the nature of substituents at the 5 and 6 positions of the thieno[2,3-d]pyrimidine ring. nih.gov
The antihistaminic activity of the broader thieno[2,3-d]pyrimidine class further supports their potential in managing allergic diseases. mdpi.com By interfering with histamine signaling, these compounds can help to alleviate the symptoms associated with allergic responses.
| Compound Class | Biological Activity | Model System | Key Findings |
| 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives | Antiallergenic | Rat Passive Cutaneous Anaphylaxis (PCA) | Orally active in reducing allergic response. nih.gov |
| 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives | Inhibition of Histamine Release | Rat Peritoneal Mast Cells (in vitro) | Prevents the release of histamine from mast cells. nih.gov |
| 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives | Inhibition of Bronchospasm | Allergen-induced rat lung model | Effective in preventing allergen-induced bronchoconstriction. nih.gov |
Neurological Disease Treatment Potential
The therapeutic potential of thieno[2,3-d]pyrimidine derivatives extends to the treatment of neurological disorders. The structural similarity of the thieno[2,3-d]pyrimidine nucleus to purines suggests that these compounds can interact with targets in the central nervous system (CNS). mdpi.comnih.gov Inborn errors in purine (B94841) and pyrimidine metabolism have been linked to significant neurological dysfunction, highlighting the critical role of these pathways in brain development and function. nih.gov
Research has indicated that thieno[2,3-d]pyrimidine-based compounds may have applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. mdpi.comnih.gov The anti-inflammatory properties of this class of compounds are also relevant, as neuroinflammation is a key component in the pathology of many neurological conditions. nih.gov For instance, the enzyme COX-2 is implicated in the inflammatory processes associated with several degenerative brain diseases, and its modulation is a potential therapeutic strategy. nih.gov
Furthermore, specific derivatives, such as benzo-thieno[3,2-d]pyrimidines, have been identified as inhibitors of kinases like DYRK1A, which are implicated in the pathology of Alzheimer's disease. nih.gov The ability of these compounds to cross the blood-brain barrier and engage with CNS targets is a critical area of ongoing research.
| Potential Application | Proposed Mechanism/Target | Relevance |
| Alzheimer's Disease | Inhibition of kinases such as DYRK1A. nih.gov | DYRK1A is involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's. |
| Parkinson's Disease | General anti-inflammatory and neuroprotective effects. mdpi.comnih.gov | Neuroinflammation contributes to the progressive loss of dopaminergic neurons. |
| General Neuroinflammation | Inhibition of inflammatory enzymes like COX-2. nih.gov | Chronic inflammation is a common factor in various neurodegenerative disorders. |
Osteoporosis Treatment Potential
Currently, there is a lack of specific research in the available scientific literature directly investigating the potential of this compound for the treatment of osteoporosis. While the broader class of thieno[2,3-d]pyrimidine derivatives has been studied for a variety of biological activities, including anti-inflammatory effects nih.govresearchgate.net, their specific role in bone metabolism and the management of osteoporosis has not been a primary focus of the published research to date. Further investigation would be required to determine if this compound or its derivatives have any therapeutic relevance in this area.
Structure Activity Relationship Sar Studies
Impact of Substituents on Biological Activity
The biological activity of the thieno[2,3-d]pyrimidine (B153573) scaffold is highly sensitive to the nature and position of its substituents. The hydrazino group at the C4 position is a key feature, but modifications at other positions on the heterocyclic core have been extensively studied to optimize various biological activities, including anticancer and protein kinase inhibitory effects.
In the context of anti-proliferative activity against breast cancer cell lines, various substitutions on the thieno[2,3-d]pyrimidine ring system have yielded compounds with significant efficacy. One study explored a series of N-substituted-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amines, demonstrating how different groups on the 4-amino moiety affect cytotoxicity against the MDA-MB-231 breast cancer cell line. scielo.br The results indicated that even subtle changes, such as the position or nature of a halogen on a phenyl ring, could significantly alter the inhibitory concentration (IC₅₀). scielo.br For example, a compound with a 4-fluorophenyl substituent at the N4 position showed comparable activity to the standard drug Paclitaxel. scielo.br
Similarly, another study focused on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines and their effects on different breast cancer cell lines (MCF-7 and MDA-MB-231). mdpi.com This research highlighted that the length and nature of the alkyl chain at the C2 position, combined with the amino group at C4, influences both the potency and selectivity of the compounds. mdpi.com
The introduction of a hydrazinyl group at position 4 has been specifically investigated in the isomeric thieno[3,2-d]pyrimidine (B1254671) series for antiplasmodial activity. nih.gov In this case, the hydrazinyl group was tolerated but resulted in slightly lower activity compared to other small substituents, suggesting that while the hydrazino moiety is acceptable for binding, it may not be optimal for this particular target. nih.gov
Table 1: Effect of N4-Substituents on Anti-proliferative Activity in MDA-MB-231 Cells scielo.br
| Compound ID (Reference) | N4-Substituent | IC₅₀ (μM) |
|---|---|---|
| j | 4-Fluorophenyl | 302 (as M+H)+ |
| n | 4-Bromophenyl | 362/364 (as M+H)+ |
| Paclitaxel (Control) | N/A | 29.3 |
Future Directions and Research Perspectives
Development of Novel Derivatives with Enhanced Bioactivity
The primary focus of future research on 4-hydrazinothieno[2,3-d]pyrimidine lies in the rational design and synthesis of new derivatives with improved potency and selectivity. The hydrazino moiety serves as a versatile starting point for chemical modifications, including the formation of hydrazones, a class of compounds that has shown significant promise. scholarsportal.infonih.gov
Researchers have successfully synthesized and evaluated numerous thieno[2,3-d]pyrimidine (B153573) derivatives, demonstrating a broad spectrum of biological activities. mdpi.comijacskros.com For instance, studies have focused on creating:
Hydrazone Analogues: The synthesis of novel thieno[2,3-d]pyrimidin-4-yl hydrazone analogues has led to the identification of potent inhibitors of Cyclin-Dependent Kinase 4 (CDK4), a key target in cancer therapy. scholarsportal.infonih.govresearchgate.net
Thiosemicarbazide (B42300) Derivatives: Incorporating a thiosemicarbazide moiety, which can be derived from the hydrazine (B178648) group, has resulted in compounds with significant in vitro anticancer activity against human prostate (PC-3) and colon (HCT-116) cancer cell lines. scirp.org
Anilino-Substituted Derivatives: The synthesis of 4-anilinothieno[2,3-d]pyrimidine-based hydroxamic acid derivatives has yielded potent Histone Deacetylase (HDAC) inhibitors, another important class of anticancer agents. nih.gov
Structure-activity relationship (SAR) studies are crucial in guiding these synthetic efforts. For example, research has shown that introducing a 5,6-tetramethylene moiety into the thienopyrimidine core can enhance inhibitory activity against both EGFR and HER-2 kinases. nih.gov Similarly, the substitution pattern on linked phenyl rings has been shown to significantly influence anticancer potency. nih.gov Future work will continue to leverage SAR insights to fine-tune molecular structures for optimal interaction with specific biological targets. nih.govnih.gov
Exploration of New Therapeutic Applications
The thieno[2,3-d]pyrimidine scaffold has demonstrated a remarkable range of biological effects, suggesting its potential utility across multiple therapeutic areas. mdpi.comresearchgate.netnih.gov While much of the focus has been on oncology, future research is expected to delve deeper into other promising applications.
Key Therapeutic Areas for Exploration:
| Therapeutic Area | Research Findings and Potential | Citations |
| Anticancer | Derivatives have shown potent activity as kinase inhibitors (EGFR, VEGFR-2, PI3K, CDK4), HDAC inhibitors, and cytotoxic agents against various cancer cell lines. nih.govnih.govnih.govnih.govnih.gov Some thienopyrimidines have entered preclinical or clinical studies. nih.gov | nih.govnih.govnih.govnih.govnih.gov |
| Anti-infective | The scaffold has yielded compounds with antibacterial (including against H. pylori), antifungal, and antiparasitic (antimalarial) properties. nih.govmdpi.comnih.gov This is a critical area given the rise of antimicrobial resistance. | nih.govmdpi.comnih.gov |
| Anti-inflammatory | Several derivatives have exhibited significant anti-inflammatory and analgesic activities, with some showing effects comparable to established drugs like indomethacin (B1671933). mdpi.comresearchgate.netnih.govnih.gov | mdpi.comresearchgate.netnih.govnih.gov |
| Central Nervous System (CNS) | Thienopyrimidines have been investigated for CNS protective effects and potential applications in diseases like Alzheimer's and Parkinson's. nih.govmdpi.comnih.gov | nih.govmdpi.comnih.gov |
Future exploration will likely involve screening new derivatives against a wider range of targets to uncover novel therapeutic uses, potentially in areas like cardiovascular or metabolic diseases. researchgate.net
Advanced Computational Drug Design
In silico methodologies are becoming indispensable for accelerating the drug discovery process for thieno[2,3-d]pyrimidine derivatives. These computational tools allow for the efficient design of new compounds and provide deep insights into their potential biological activity before committing to laborious and expensive synthesis. nih.govrsc.org
Key computational approaches include:
Molecular Docking: This technique is widely used to predict the binding conformation and affinity of novel derivatives to their target proteins, such as various kinases (VEGFR-2, PI3K, EGFR) and enzymes. nih.govnih.govrsc.orgmdpi.commdpi.com It helps in rationalizing structure-activity relationships and prioritizing candidates for synthesis.
3D-Quantitative Structure-Activity Relationship (3D-QSAR): Models like CoMFA and CoMSIA have been successfully established to investigate the SARs of thienopyrimidine derivatives in detail. nih.gov These models provide 3D contour maps that visualize the regions where steric, electrostatic, or other property changes can enhance or diminish biological activity, guiding the design of more potent compounds. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic view of the ligand-receptor complex, assessing the stability of the predicted binding modes over time. nih.govrsc.org This method provides valuable information on the flexibility of the protein and the key interactions that stabilize the complex. rsc.org
Pharmacokinetic and Toxicity Prediction (ADMET): Computational models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. rsc.org This early-stage screening helps to identify compounds with favorable drug-like properties and avoid costly late-stage failures. rsc.org
The integration of these computational techniques will continue to be a cornerstone of future research, enabling a more rational, cost-effective, and efficient approach to the design of novel this compound-based drug candidates. nih.govrsc.org
Investigation of Mechanism-Based Pharmacological Effects
A critical aspect of future research is to move beyond identifying active compounds to understanding their precise mechanisms of action. The structural analogy of the thieno[2,3-d]pyrimidine core to purines allows it to interact with a multitude of enzymes and receptors. nih.govnih.gov Elucidating these interactions is key to developing safer and more effective drugs.
Significant progress has already been made in identifying specific molecular targets for various derivatives:
| Target Class | Specific Target | Therapeutic Area | Citations |
| Kinases | EGFR, HER-2, VEGFR-2, PI3K, CDK4 | Cancer | researchgate.netnih.govnih.govnih.govnih.govmdpi.comresearchgate.net |
| Other Enzymes | Histone Deacetylases (HDACs) | Cancer | nih.gov |
| Falcipain-2 | Malaria | nih.gov | |
| Inducible Nitric Oxide Synthase (iNOS) | Inflammation | nih.gov | |
| Other Targets | Respiratory Complex I (NuoD subunit) | Bacterial Infection (H. pylori) | nih.gov |
Future investigations will employ advanced biochemical and cell-based assays to confirm these targets and uncover new ones. Techniques such as whole-genome sequencing of resistant mutants can be a powerful tool for target identification, as demonstrated in the discovery of the NuoD subunit as the target for anti-H. pylori thienopyrimidines. nih.gov Understanding the mechanism-based pharmacological effects will not only help in optimizing lead compounds but also in identifying potential biomarkers for patient stratification and predicting potential side effects.
Preclinical and Clinical Development Potential (Anticipated)
The ultimate goal of research into this compound is the development of new medicines. The thienopyrimidine scaffold has already proven its clinical relevance, with several derivatives having been advanced into preclinical and clinical trials for cancer treatment, such as Olmutinib and Pictilisib. nih.gov This success validates the therapeutic potential of the core structure and provides a strong impetus for developing new candidates.
The pathway to clinical application for novel this compound derivatives will involve several key stages:
Lead Optimization: Promising compounds identified from initial screens will undergo further chemical modification to improve their potency, selectivity, and drug-like properties. nih.govnih.gov
In Vivo Efficacy Studies: Compounds with good in vitro activity and favorable pharmacokinetic profiles will be tested in animal models of disease (e.g., cancer xenograft models) to demonstrate their therapeutic efficacy in a living system. nih.govmdpi.com
Pharmacokinetic (PK) and Safety Profiling: Comprehensive preclinical studies will be necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) of the drug candidates. nih.gov Acute and subacute toxicity studies are also essential to establish a preliminary safety profile before human trials can be considered. nih.gov
Several research groups have already identified thieno[2,3-d]pyrimidine derivatives with potent in vivo anti-cancer efficacy and favorable pharmacokinetic properties, marking them as worthy of further preclinical evaluation. nih.gov As research continues, it is anticipated that select derivatives originating from the this compound template will progress through these developmental stages and eventually enter clinical trials, potentially offering new treatments for cancer, infectious diseases, and inflammatory conditions.
Q & A
Q. Basic Research Focus
- 1H NMR : Distinct δ-values for aromatic protons (thiophene/pyrimidine rings) in DMSO-d6 or CDCl3. For example, thieno[2,3-d]pyrimidine protons resonate at δ 8.2–8.5 ppm .
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns to verify substituent placement .
Methodological Insight : Use deuterated solvents to suppress exchangeable NH protons. For complex derivatives, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .
How can researchers resolve contradictions in cyclization outcomes for this compound derivatives?
Advanced Research Focus
Cyclization with triethyl orthoformate vs. formic acid yields different triazolo isomers (e.g., 1,2,4-triazolo[4,3-c] vs. [2,3-c] derivatives). Contradictions arise from:
- Reagent-specific mechanisms : Triethyl orthoformate promotes cyclization via intermediate imine formation, while formic acid induces acid-catalyzed ring closure .
Methodological Insight : Use DFT calculations to map reaction pathways. Validate products via X-ray crystallography or NOE NMR to assign regioisomerism .
What strategies improve the biological activity of this compound derivatives in kinase inhibition studies?
Q. Advanced Research Focus
- Substituent engineering : Introduce electron-withdrawing groups (e.g., Cl, NO2) at the 5-position to enhance binding to kinase ATP pockets .
- Scaffold hybridization : Fuse with purine or pyrrolo[2,3-d]pyrimidine cores to improve selectivity for targets like CHK1 or PARP-1 .
Methodological Insight : Perform molecular docking with kinase crystal structures (e.g., PDB entries) to predict binding modes. Validate via enzymatic assays (IC50 determination) .
How should researchers address discrepancies in biological assay data for this compound analogs?
Advanced Research Focus
Contradictions may arise from:
- Solubility issues : Poor aqueous solubility can lead to false negatives. Use DMSO stocks with <0.1% final concentration to avoid cytotoxicity .
- Off-target effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to confirm selectivity .
Methodological Insight : Replicate assays in triplicate with positive/negative controls. Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
